2,6-Dibenzylcyclohexanone

Stereochemistry Pharmaceutical Intermediates Structure-Activity Relationship (SAR)

Procuring 2,6-dibenzylcyclohexanone without verified stereochemistry introduces significant experimental risk, as catalytic hydrogenation of the precursor can yield a mixture of cis and trans isomers. The cis-configuration is a defining feature for pharmaceutical research applications, particularly in SAR investigations of methamphetamine abuse treatments. • Verified cis-stereochemistry confirmed by X-ray crystallography • Rigid chair conformation with quantified dihedral angles (88.06° and 89.07°) • Available in 10 mg to bulk quantities with immediate global shipping

Molecular Formula C20H22O
Molecular Weight 278.4 g/mol
CAS No. 36040-03-6
Cat. No. B15475358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibenzylcyclohexanone
CAS36040-03-6
Molecular FormulaC20H22O
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESC1CC(C(=O)C(C1)CC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C20H22O/c21-20-18(14-16-8-3-1-4-9-16)12-7-13-19(20)15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2
InChIKeyBCGXZKQRZAYEKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dibenzylcyclohexanone Identity and Sourcing


2,6-Dibenzylcyclohexanone (C₂₀H₂₂O) is a saturated alicyclic ketone defined by a cyclohexanone core with benzyl substituents at the C2 and C6 positions [1]. The compound is primarily known and studied in its cis configuration, which exists as a meso isomer with both benzyl groups positioned on the same face of the cyclohexanone ring [1][2]. This specific stereochemistry dictates its molecular conformation and is a critical parameter for its use as a defined chemical intermediate in pharmaceutical research, particularly in structure-activity relationship (SAR) investigations of methamphetamine abuse treatments [1].

2,6-Dibenzylcyclohexanone Sourcing Risks


Procuring 2,6-dibenzylcyclohexanone from a non-specialist source without verified stereochemistry introduces significant experimental risk. The cis-configuration is a defining feature of this compound for many research applications, and it is not a guaranteed outcome of all synthetic routes [1]. For example, catalytic hydrogenation of the precursor 2,6-dibenzylidenecyclohexanone can yield a mixture of cis and trans isomers [2]. The trans-isomer possesses different spatial and physical properties that can fundamentally alter its reactivity, molecular recognition, and performance in subsequent synthetic steps or biological assays. Confirming the cis stereochemistry requires specialized analytical confirmation, such as X-ray crystallography, which distinguishes this specific material from generic or uncharacterized in-class ketones [1].

2,6-Dibenzylcyclohexanone Differentiation Evidence


Cis-Stereochemistry Confirmation

The cis-stereochemistry of the benzyl groups in 2,6-dibenzylcyclohexanone is a critical point of differentiation from uncontrolled synthesis or the trans isomer. X-ray crystallography definitively confirms this configuration, with the molecule lying on a non-crystallographic mirror plane [1]. This is quantitatively evidenced by the dihedral angles of the benzyl groups relative to the ketone moiety, which are measured as 88.06(6)° and 89.07(6)° [1]. This level of structural precision is not available from basic analytical methods and is essential for SAR studies.

Stereochemistry Pharmaceutical Intermediates Structure-Activity Relationship (SAR)

Saturated Ketone Core Stability

2,6-Dibenzylcyclohexanone is a saturated ketone, which differentiates it from its common synthetic precursor, 2,6-dibenzylidenecyclohexanone, an α,β-unsaturated dienone. This saturation is a key factor in its utility as a stable intermediate. While 2,6-dibenzylidenecyclohexanone and its derivatives are susceptible to retro-Claisen-Schmidt hydrolysis in high-temperature water (220–250°C) to yield 2-benzylidenecyclohexanone and an aryl aldehyde [1], the saturated 2,6-dibenzylcyclohexanone is not subject to this same hydrolytic cleavage pathway. This stability allows it to withstand a wider range of subsequent reaction conditions.

Synthetic Intermediate Chemical Stability Hydrogenation

Chair Conformation Baseline

The central cyclohexanone ring of cis-2,6-dibenzylcyclohexanone has been experimentally confirmed by X-ray crystallography to adopt a chair conformation [1]. This is in contrast to many simpler cyclohexanones or other in-class compounds which may exist in a dynamic equilibrium of chair and boat/twist-boat conformers, or for which the solid-state conformation is not rigorously defined. This known, rigid conformation provides a precise and stable structural input for computational chemistry studies, such as molecular docking simulations, and a reliable reference point for interpreting NMR coupling constants in related analog studies [2].

Molecular Modeling Drug Design Conformational Analysis

Defined Physical Property Profile

2,6-Dibenzylcyclohexanone possesses a set of well-defined physical properties that are essential for chemical process development and quality control. These parameters provide a baseline for comparison with alternative intermediates or for troubleshooting synthetic procedures. Key properties include a predicted logP of 4.46 , an estimated water solubility of 0.1281 mg/L at 25°C , and a boiling point of 420.1°C at 760 mmHg . While other in-class ketones may share similar properties, having these values verified for this specific compound eliminates the need for de novo measurement and reduces uncertainty during scale-up or formulation studies.

Process Chemistry Pre-formulation Quality Control

2,6-Dibenzylcyclohexanone Research Applications


Pharmaceutical SAR Intermediate

In medicinal chemistry campaigns focused on CNS disorders, such as treatments for methamphetamine abuse, 2,6-dibenzylcyclohexanone serves as a core scaffold [1]. Its primary value lies in its proven cis-stereochemistry and rigid chair conformation, which allows for the systematic derivatization of the benzyl rings. This enables precise structure-activity relationship (SAR) studies where the conformational impact of substituent changes on biological activity can be isolated and understood, a task made more difficult with more flexible or ill-defined scaffolds [1].

Multi-Step Synthesis Building Block

This compound is selected as a robust intermediate for complex molecule construction. Its saturated ketone core offers superior stability compared to its α,β-unsaturated precursors like 2,6-dibenzylidenecyclohexanone, which are prone to base-catalyzed or thermal retro-aldol reactions [1]. This stability makes it a reliable building block for synthetic sequences requiring harsh conditions or multiple steps before the final deprotection or functionalization of the cyclohexanone moiety.

Computational Chemistry Standard

The experimentally verified, rigid molecular structure of cis-2,6-dibenzylcyclohexanone makes it an excellent standard or benchmark for computational studies [1]. Its well-defined conformation, as determined by X-ray crystallography, provides an accurate starting geometry for molecular docking simulations, density functional theory (DFT) calculations, and other in silico modeling exercises. This reduces the computational cost and potential for error associated with modeling flexible molecules or generating low-energy conformers from scratch.

Analytical Method Development Reference

Due to its well-characterized physical properties, including its precise mass (278.167 Da) and retention behavior in chromatography [1], 2,6-dibenzylcyclohexanone can function as a reference standard in analytical chemistry. It can be used to calibrate and validate liquid chromatography-mass spectrometry (LC-MS) methods for detecting structurally related impurities or metabolites in complex biological matrices. Its defined logP and solubility profile also make it a useful control for method development involving liquid-liquid extraction and purification protocols.

Technical Documentation Hub

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